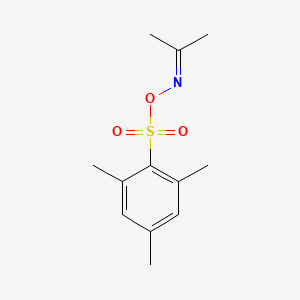

Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Description

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) (CAS: 81549-07-7) is a specialized organic compound with the molecular formula C₁₁H₁₅NO₃S and a molecular weight of 241.31 g/mol . Structurally, it consists of an acetoxime moiety (a ketoxime derived from acetone) linked to a 2,4,6-trimethylphenylsulfonate group. This sulfonate ester is recognized as a high-purity electrophilic aminating agent (>98% by HPLC), widely used in synthetic organic chemistry for the preparation of primary amines via reactions with Grignard reagents in the presence of catalytic magnesium chloride .

The compound’s utility stems from its ability to transfer an amino group efficiently under mild conditions, making it advantageous in materials science and pharmaceutical synthesis. Its commercial availability (e.g., brand: 源叶生物; product code: Y43428) underscores its industrial relevance .

Properties

IUPAC Name |

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWUOSBRCQZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002050 | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81549-07-7 | |

| Record name | NSC189817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 81549-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Enhancements

The sulfonylation step benefits from catalysts such as CuI or MgCl$$_2$$, which accelerate the reaction and improve yields when applied to aryl Grignard reagents. For example:

Solvent and Temperature Effects

- Solvent: DMF outperforms THF or dichloromethane due to its dual role as base and solvent.

- Temperature: Reactions conducted at 0°C initially, then warmed to room temperature, prevent exothermic side reactions.

Purification and Characterization

Purification:

- Recrystallization: Hexane/ethyl acetate (3:1) is optimal for obtaining high-purity crystals.

- Column Chromatography: Silica gel (ethyl acetate/hexane, 1:4) resolves minor impurities.

Characterization:

Chemical Reactions Analysis

Types of Reactions

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) undergoes various types of chemical reactions, including:

Electrophilic Amination: It reacts with Grignard reagents to form amines.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Grignard Reagents: Used in electrophilic amination reactions.

Copper(I) Iodide or Magnesium Chloride: Used as catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions are typically amines, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) involves its role as an electrophilic aminating reagent. It reacts with nucleophiles, particularly Grignard reagents, to form amines. The presence of catalysts such as copper(I) iodide or magnesium chloride enhances the reaction by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Acetoxime O-(2,4,6-Trimethylphenylsulfonate) with structurally or functionally related compounds:

Research Findings and Industrial Relevance

- Synthetic Yield : Reactions with Grignard reagents typically achieve >70% yields of primary amines, outperforming azide-based methods that often require additional purification steps .

- Scalability : The compound’s compatibility with standard laboratory equipment (e.g., local exhaust systems for vapor control) facilitates large-scale applications .

Biological Activity

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a synthetic compound with notable applications in organic synthesis, particularly as an electrophilic aminating reagent. Its biological activity has been explored in various contexts, particularly in relation to its reactivity with Grignard reagents and potential interactions with biological systems. This article presents a comprehensive overview of the biological activity of this compound based on diverse research findings.

- Chemical Formula : C12H15NO3S

- CAS Number : 81549-07-7

- Molecular Weight : 253.32 g/mol

- Solubility : Soluble in ether and THF; partially soluble in benzene.

Acetoxime O-(2,4,6-trimethylphenylsulfonate) functions primarily as an electrophilic reagent. It facilitates the amination of Grignard reagents, which are organomagnesium compounds widely used in organic synthesis. The mechanism typically involves the formation of an oxime intermediate that can react with nucleophiles, leading to the formation of amines.

1. Electrophilic Amination

The primary biological relevance of acetoxime O-(2,4,6-trimethylphenylsulfonate) lies in its ability to serve as an electrophilic aminating agent. This property allows it to participate in various biochemical pathways by modifying nucleophilic sites on biomolecules, such as proteins and nucleic acids.

2. Redox Biology Applications

Research indicates that compounds similar to acetoxime O-(2,4,6-trimethylphenylsulfonate) can be utilized in studies related to thiol-based redox biology. Thiols play a crucial role in maintaining cellular redox balance and are involved in cellular signaling pathways. The ability of this compound to interact with thiol groups may influence redox states within cells.

Case Study 1: Electrophilic Reactions with Grignard Reagents

A significant study highlighted the efficiency of acetoxime O-(2,4,6-trimethylphenylsulfonate) in the electrophilic amination of aryl Grignard reagents. The use of copper(I) iodide or magnesium chloride as catalysts was shown to enhance the reaction rate and yield significantly.

| Reagent | Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Aryl Grignard | CuI | 85 | 1 |

| Aryl Grignard | MgCl₂ | 90 | 1.5 |

This demonstrates the compound's utility in synthetic organic chemistry, particularly for preparing amines from aryl substrates.

Case Study 2: Interaction with Biological Systems

Another study investigated the potential interactions between acetoxime O-(2,4,6-trimethylphenylsulfonate) and cellular components. The findings suggest that this compound can modify protein structures through covalent bonding with nucleophilic amino acids like cysteine and lysine.

Biological Effects

- Cytotoxicity : Preliminary assessments indicate that acetoxime O-(2,4,6-trimethylphenylsulfonate) exhibits low cytotoxicity at therapeutic concentrations.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes by affecting their active sites through electrophilic substitution.

Comparative Analysis

Comparative studies have shown that acetoxime O-(2,4,6-trimethylphenylsulfonate) is more reactive than other similar sulfonates due to its sterically hindered structure which enhances its electrophilic character.

| Compound | Reactivity | Biological Application |

|---|---|---|

| Acetoxime O-(2,4,6-trimethylphenylsulfonate) | High | Electrophilic amination |

| Acetoxime O-benzenesulfonate | Moderate | Limited applications |

| Acetoxime O-methylbenzenesulfonate | Low | Minimal biological relevance |

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation or closed systems to minimize airborne exposure. Ensure safety showers and eye-wash stations are accessible .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), protective goggles, long-sleeved lab coats, and respiratory protection (e.g., N95 masks) to avoid skin, eye, or inhalation exposure .

- Fire Safety : Avoid ignition sources (sparks, open flames) due to its classification as a flammable solid (GHS H228). Use sand or alcohol-resistant foam for fire suppression .

- Spill Management : Collect spilled material using non-sparking tools, seal in glass containers, and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Q. What are the recommended storage conditions for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) to ensure stability and safety?

- Methodological Answer :

- Store in airtight glass containers protected from light, at room temperature (preferably below 25°C) in a well-ventilated area. Avoid incompatible materials such as strong oxidizers (e.g., peroxides, chlorates) .

- Label containers with GHS hazard symbols (flammable, toxic) and maintain an inventory log with batch numbers and expiration dates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of primary amines using Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as an electrophilic aminating agent?

- Methodological Answer :

- Reaction Setup : React with Grignard reagents (e.g., RMgX) in anhydrous THF or diethyl ether under inert atmosphere (N₂/Ar). Use catalytic MgCl₂ (5–10 mol%) to enhance yield and selectivity .

- Workup : Quench the reaction with saturated NH₄Cl, extract the amine product using dichloromethane, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Monitor reaction progress by TLC or GC-MS .

- Troubleshooting : Low yields may result from moisture contamination or insufficient catalyst. Pre-dry solvents and reagents over molecular sieves .

Q. What experimental approaches are used to study the catalytic behavior of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in oxidation reactions?

- Methodological Answer :

- Catalytic System : Combine with CuCl₂ in alcoholic solvents (e.g., methanol) to oxidize methyl groups in aromatic substrates (e.g., 2,4,6-trimethylphenol) at ambient temperature. Monitor oxygen uptake using a gas burette .

- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to identify reactive intermediates (e.g., hydroxyl radicals, nitroxides) .

- Analytical Methods : Characterize products via NMR, HPLC, or FT-IR. Compare turnover frequencies (TOF) under varying pH and catalyst loading .

Q. How do researchers evaluate the oxidative DNA damage potential of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in toxicological studies?

- Methodological Answer :

- In Vitro Assays : Incubate with rat liver microsomes or human hepatocyte lines to assess metabolic activation. Quantify 8-hydroxy-2’-deoxyguanosine (8-OHdG) adducts via ELISA or LC-MS/MS .

- In Vivo Models : Administer to rodents (e.g., MRC-Wistar rats) and analyze liver tissue for DNA strand breaks (comet assay) or RNA oxidation markers (e.g., 8-OHG) .

- Dose-Response Analysis : Compare results to positive controls (e.g., 2-nitropropane) and establish NOAEL (No Observed Adverse Effect Level) .

Q. What methodologies are employed to assess the efficacy of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) derivatives in drug delivery systems?

- Methodological Answer :

- Nanoparticle Formulation : Encapsulate derivatives (e.g., 6′-bromoindirubin acetoxime) in biodegradable polymers (e.g., PLGA) via nanoprecipitation. Characterize particle size (DLS) and zeta potential .

- Preclinical Testing : Evaluate blood-brain barrier penetration in glioblastoma (GBM) mouse models using fluorescent labeling or PET imaging. Measure tumor regression via MRI and survival rates .

- Mechanistic Studies : Quantify IDO1 inhibition (Western blot) and CD8+ T-cell infiltration (flow cytometry) to correlate efficacy with immune response .

Contradictions and Limitations in Current Evidence

- While highlights the compound’s utility in amination reactions, underscores its carcinogenic potential (H351), necessitating strict exposure control in synthesis workflows .

- The catalytic oxidation mechanism described in conflicts with ’s findings on oxidative toxicity, suggesting context-dependent reactivity (e.g., solvent or substrate effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.